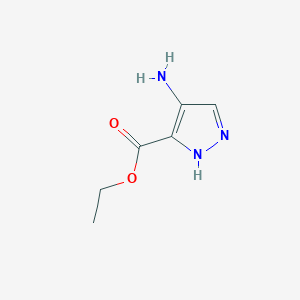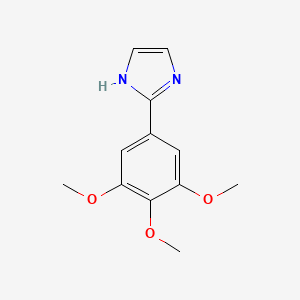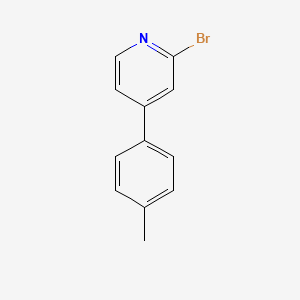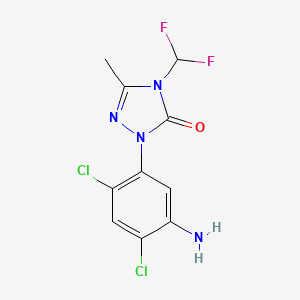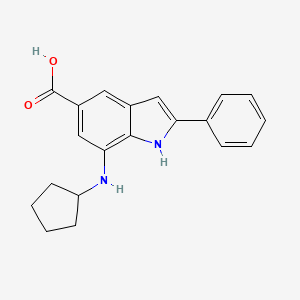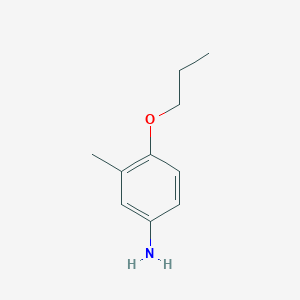
3-Bromo-5-(1-methylethoxy)-benzonitrile
Vue d'ensemble
Description
“3-Bromo-5-(1-methylethoxy)-benzonitrile” is a chemical compound with the molecular formula C9H12BrNO . It has a molecular weight of 230.1 .
Synthesis Analysis
The synthesis of such compounds often involves the use of boron reagents in Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of “3-Bromo-5-(1-methylethoxy)-benzonitrile” can be represented by the InChI code: 1S/C9H12BrNO/c1-7(2)14-11-9(6-13)4-8(3)5-10(11)12/h4-7H,1-3H3 .Chemical Reactions Analysis
The chemical reactions involving “3-Bromo-5-(1-methylethoxy)-benzonitrile” could involve Suzuki–Miyaura coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-5-(1-methylethoxy)-benzonitrile” include a boiling point of 305.3±22.0 °C (Predicted), a density of 1.392±0.06 g/cm3 (Predicted), and a pKa of 3.48±0.11 (Predicted) .Applications De Recherche Scientifique
Synthetic Methodologies and Intermediate Applications
Compounds like "3-Bromo-5-(1-methylethoxy)-benzonitrile" often serve as key intermediates in the synthesis of more complex molecules. For example, brominated biphenyls have been explored for their use in the manufacture of anti-inflammatory materials and analgesics, utilizing cross-coupling reactions for efficient synthesis (Qiu et al., 2009)[https://consensus.app/papers/synthesis-2fluoro4bromobiphenyl-qiu/d1a7fe13b52d5c57acdaead5dec11c36/?utm_source=chatgpt]. Such methodologies could be applicable for synthesizing derivatives of "3-Bromo-5-(1-methylethoxy)-benzonitrile" for pharmaceutical applications.
Supramolecular Chemistry and Polymer Processing
Benzene-1,3,5-tricarboxamides, with their ability for self-assembly and versatile applications in nanotechnology and biomedical fields, hint at the potential for brominated benzonitriles to act as building blocks in supramolecular architectures (Cantekin et al., 2012)[https://consensus.app/papers/benzene135tricarboxamide-versatile-ordering-moiety-cantekin/7789f339ab9b5b6fb3ea5af3356c43e3/?utm_source=chatgpt]. The electron-withdrawing nature of the nitrile and bromo groups could influence the self-assembly and binding properties of such molecules.
Antimicrobial and Biomedical Applications
The structural motifs present in "3-Bromo-5-(1-methylethoxy)-benzonitrile" are reminiscent of compounds known for antimicrobial activities. For instance, p-Cymene, a monoterpene with a benzene ring substitution pattern similar to that of "3-Bromo-5-(1-methylethoxy)-benzonitrile," exhibits a range of biological activities including antimicrobial effects (Marchese et al., 2017)[https://consensus.app/papers/update-monoterpenes-antimicrobial-agents-focus-pcymene-marchese/87dbde1534be5e74bc1f38a2a268dcd5/?utm_source=chatgpt]. This suggests potential research avenues into the antimicrobial properties of "3-Bromo-5-(1-methylethoxy)-benzonitrile" derivatives.
Environmental Impacts and Ecotoxicology
Given the presence of bromine, a compound like "3-Bromo-5-(1-methylethoxy)-benzonitrile" could also be of interest in studies related to the environmental persistence and ecotoxicology of brominated organic compounds. Research on similar compounds has highlighted concerns regarding bioaccumulation and environmental stability (Birnbaum et al., 2003)[https://consensus.app/papers/health-effects-polybrominated-dibenzopdioxins-pbdds-birnbaum/944d44165a8d5fdd91059aa15e14f90b/?utm_source=chatgpt].
Orientations Futures
Future directions in the study of “3-Bromo-5-(1-methylethoxy)-benzonitrile” could involve exploring its potential applications in organic synthesis . For instance, the protodeboronation of pinacol boronic esters utilizing a radical approach has been reported . This could open up new avenues for the use of “3-Bromo-5-(1-methylethoxy)-benzonitrile” in various chemical reactions.
Propriétés
IUPAC Name |
3-bromo-5-propan-2-yloxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-7(2)13-10-4-8(6-12)3-9(11)5-10/h3-5,7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBKHFHKPIQAQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)C#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(1-methylethoxy)-benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



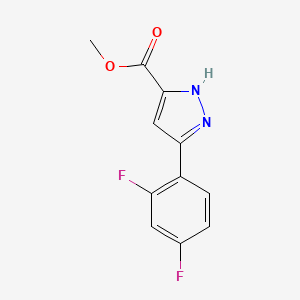
![5-{[(4-Benzylpiperazin-1-yl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B3213439.png)
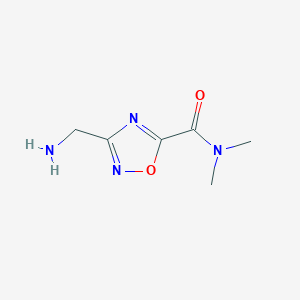
![2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine](/img/structure/B3213461.png)
![N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide](/img/structure/B3213472.png)
![(5-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-3-yl)methanamine](/img/structure/B3213477.png)

